molecular formula C28H28N2O5 B2509166 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide CAS No. 888465-63-2

3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2509166
CAS No.: 888465-63-2
M. Wt: 472.541
InChI Key: QJHBVSIKGBFPRY-UHFFFAOYSA-N
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Description

This compound is a benzofuran-2-carboxamide derivative featuring an adamantane-1-amido substituent at the 3-position and a 2,3-dihydro-1,4-benzodioxin-6-yl group at the N-terminal (Figure 1). The adamantane moiety confers high lipophilicity and metabolic stability, while the benzodioxin ring may contribute to π-π interactions with biological targets.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5/c31-26(29-19-5-6-22-23(12-19)34-8-7-33-22)25-24(20-3-1-2-4-21(20)35-25)30-27(32)28-13-16-9-17(14-28)11-18(10-16)15-28/h1-6,12,16-18H,7-11,13-15H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHBVSIKGBFPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The adamantane group in the target compound introduces significant steric bulk compared to smaller substituents like 4-methoxyphenylpropanamido or linear alkanes .
  • Analogs with polar groups (e.g., hydroxyl, pyrrolidine) exhibit enhanced solubility but reduced metabolic stability .

Pharmacological Activity

Antihepatotoxic Activity

Compounds containing the 1,4-dioxane ring system, such as 3',4'(1",4"-dioxino)flavone (4f), demonstrate antihepatotoxic effects by reducing SGOT, SGPT, and ALKP levels in rat models . While the target compound lacks a flavonoid backbone, its benzodioxin moiety may engage similar antioxidant pathways. However, the adamantane group’s hydrophobicity could limit bioavailability compared to hydroxylated analogs .

Enzyme Inhibition

The glucosylceramide synthase inhibitor N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide highlights the benzodioxin group’s role in targeting metabolic enzymes. The target compound’s adamantane substituent may enhance binding affinity to hydrophobic enzyme pockets, though this remains speculative without direct data.

Physicochemical Properties

  • Lipophilicity : The adamantane moiety increases logP compared to analogs with methoxyphenyl (logP ~3.5) or pyrrolidine groups (logP ~2.0) .
  • Solubility : High molecular weight (~486.5 g/mol) and hydrophobicity suggest poor aqueous solubility, necessitating formulation optimization.

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